molecular formula C4H6N2O3 B1225923 Ureidoacrylic acid

Ureidoacrylic acid

Cat. No.: B1225923
M. Wt: 130.1 g/mol
InChI Key: JDSSVQWHYUVDDF-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ureidoacrylic acid is the (Z)-3-ureido derivative of acrylic acid. It derives from an acrylic acid. It is a conjugate acid of a ureidoacrylate.

Chemical Reactions Analysis

General Reactions

  • Formation : Ureidoacrylic acid can be formed through the RutA-catalyzed oxidative cleavage of uracil .

  • Hydrolysis : this compound undergoes hydrolysis to produce 3-aminoacrylate, carbon dioxide, and ammonia .

  • Conversion : In microbial metabolism, this compound is converted from uracil.

Reactions with Enzymes

  • Ureidoacrylate amidohydrolase can convert precursor compounds into ureidoacrylate.

  • Ureidoacrylate can act as a substrate for various enzymes, influencing microbial growth and metabolism, particularly in nitrogen cycling pathways in bacteria.

Reactions with other compounds

  • This compound can engage in hydrogen bonding with N, N-dimethylacrylamides (DMAA). The amide groups of DMAA can form hydrogen bonds with the carboxylic acid groups of acrylic acid .

  • Ureidoacrylate peracid + H2O = Peroxyaminoacrylate + NH3 .

Ureido Methacrylate Reactions

Ureido Methacrylate (UMA) is a monomer that can be used in emulsion polymerizations for interior and exterior paints, coatings, and adhesives . Copolymers of UMA can be prepared with acrylates, methacrylates, acrylic acid, methacrylic acid, acrylamides, acrylonitrile, vinyl acetate, vinylpyrrolidone, and styrene . Ureido methacrylate is commercially prepared by transesterification of l-(2-hydroxyethyl)imidazoline-2-one and methyl methacrylate in the presence of a tin catalyst, most notably dibutyltin oxide .

Data Table: Related Compounds and Key Features

Compound NameMolecular FormulaKey Features
This compoundC4H6N2O3Precursor to ureidoacrylate; contains an additional hydrogen atom.
PeroxyureidoacrylateC4H6N2O4An oxidized form of ureidoacrylate; involved in different metabolic pathways.
UreaCH4N2OA simple amide compound; serves as a primary nitrogen source but lacks the acrylic structure.
5-Aminolevulinic AcidC5H9NO3Involved in heme synthesis; structurally distinct but shares nitrogen functionality.

Properties

Molecular Formula

C4H6N2O3

Molecular Weight

130.1 g/mol

IUPAC Name

(Z)-3-(carbamoylamino)prop-2-enoic acid

InChI

InChI=1S/C4H6N2O3/c5-4(9)6-2-1-3(7)8/h1-2H,(H,7,8)(H3,5,6,9)/b2-1-

InChI Key

JDSSVQWHYUVDDF-UPHRSURJSA-N

SMILES

C(=CNC(=O)N)C(=O)O

Isomeric SMILES

C(=C\NC(=O)N)\C(=O)O

Canonical SMILES

C(=CNC(=O)N)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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